3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16BrN3O3S and its molecular weight is 446.32. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Characterization
Research focusing on similar compounds, such as antipyrine derivatives and brominated benzolactone/lactam, involves detailed synthesis and characterization processes. These studies often aim to understand the molecular structures, intermolecular interactions, and the potential for forming stable crystalline structures through methods like X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Such work lays the groundwork for further application-specific research by elucidating the fundamental chemical properties of these compounds (Saeed et al., 2020), (Kammel et al., 2015).
Antimicrobial and Antitumor Activities
Synthetic efforts in the realm of heterocyclic chemistry often target the development of compounds with biological activities. For instance, the synthesis of novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones and their evaluation for antitumoral activity against various cancer cell lines demonstrate the potential therapeutic applications of such molecules. These studies seek to establish structure-activity relationships that could guide the development of new drugs (Queiroz et al., 2009).
Molecular Interaction Studies
Understanding how molecules like 3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide interact with biological targets or other chemical entities is crucial for their application in drug design and material science. Studies involving the interaction of similar compounds with proteins, DNA, or other molecules can provide valuable insights into the mechanisms of action and potential therapeutic uses. Research on complexes of ruthenium(III) and chromium(III) with N2O2-donor ligands, for example, explores their redox properties and potential applications in medicinal chemistry (Frey et al., 2001).
Properties
IUPAC Name |
3-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-26-15-7-5-14(6-8-15)23-18(16-10-27(25)11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSWMISZEMKLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.